1-[(1-Methylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid
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Description
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperidine ring, and a carboxylic acid group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (OH) group, which is typically involved in hydrogen bonding.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the imidazole and piperidine rings would likely result in these rings being planar. The carboxylic acid group could participate in hydrogen bonding, potentially influencing the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the piperidine ring, and the carboxylic acid group. The imidazole ring can act as a nucleophile in reactions, while the carboxylic acid group can participate in various reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could increase its solubility in polar solvents, while the presence of the nonpolar phenyl group could increase its solubility in nonpolar solvents .Future Directions
Properties
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-22-15-12-21-18(22)16-23-13-10-20(11-14-23,19(24)25)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,12,15H,5,8-11,13-14,16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJVVJFCUIOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCC(CC2)(CCCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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